molecular formula C10H7ClINO2 B13047111 Ethyl 2-chloro-5-cyano-4-iodobenzoate

Ethyl 2-chloro-5-cyano-4-iodobenzoate

Cat. No.: B13047111
M. Wt: 335.52 g/mol
InChI Key: PYXVDBUHYUIVDE-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-cyano-4-iodobenzoate is a chemical compound with the molecular formula C10H7ClINO2. It is a derivative of benzoic acid, characterized by the presence of chloro, cyano, and iodo substituents on the benzene ring. This compound is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-5-cyano-4-iodobenzoate typically involves the esterification of 2-chloro-5-cyano-4-iodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available starting materials. The process includes halogenation, nitration, and esterification steps, followed by purification through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-cyano-4-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of 2-chloro-5-amino-4-iodobenzoate.

    Hydrolysis: Formation of 2-chloro-5-cyano-4-iodobenzoic acid.

Scientific Research Applications

Ethyl 2-chloro-5-cyano-4-iodobenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique substituents.

    Industry: As a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5-cyano-4-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, cyano, and iodo groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-5-cyano-4-bromobenzoate
  • Ethyl 2-chloro-5-cyano-4-fluorobenzoate
  • Ethyl 2-chloro-5-cyano-4-methylbenzoate

Uniqueness

Ethyl 2-chloro-5-cyano-4-iodobenzoate is unique due to the presence of the iodo group, which imparts distinct reactivity and binding properties compared to its bromo, fluoro, and methyl analogs. The iodo group is larger and more polarizable, which can enhance interactions with biological targets and influence the compound’s overall reactivity.

Properties

Molecular Formula

C10H7ClINO2

Molecular Weight

335.52 g/mol

IUPAC Name

ethyl 2-chloro-5-cyano-4-iodobenzoate

InChI

InChI=1S/C10H7ClINO2/c1-2-15-10(14)7-3-6(5-13)9(12)4-8(7)11/h3-4H,2H2,1H3

InChI Key

PYXVDBUHYUIVDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C#N)I)Cl

Origin of Product

United States

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